molecular formula C22H21FN2O5S B3020251 (E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 1396891-00-1

(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B3020251
CAS No.: 1396891-00-1
M. Wt: 444.48
InChI Key: HYCCXEWUVZDHGS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique structure combining a 6-fluorobenzo[d]thiazole moiety linked via an azetidine ring to an (E)-configured acrylate ester bearing a 3,4,5-trimethoxyphenyl group.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-27-17-8-13(9-18(28-2)21(17)29-3)4-7-20(26)30-15-11-25(12-15)22-24-16-6-5-14(23)10-19(16)31-22/h4-10,15H,11-12H2,1-3H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCCXEWUVZDHGS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure combining a fluorobenzo[d]thiazole moiety with an azetidine ring and a trimethoxyphenyl acrylate group. Its molecular formula is C19H20FN2O4SC_{19}H_{20}FN_2O_4S, with a molecular weight of approximately 399.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C₁₉H₂₀FN₂O₄S
Molecular Weight 399.4 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the azetidine intermediate, followed by coupling reactions with the acrylate moiety under specific conditions. Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Antimicrobial Activity

Recent studies have indicated that compounds related to fluorobenzo[d]thiazoles exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), suggesting potential applications in antiviral therapies . The incorporation of the azetidine moiety may enhance the binding affinity to viral targets.

Anticancer Properties

Research has highlighted that similar compounds possess anticancer activity through mechanisms that involve apoptosis induction and cell cycle arrest in various cancer cell lines. For example, studies have demonstrated that certain benzothiazole derivatives can inhibit tumor growth in vitro and in vivo models by disrupting critical signaling pathways involved in cell proliferation .

The proposed mechanism of action for this compound involves interaction with specific enzyme targets or receptors within the cellular environment. The fluorobenzo[d]thiazole component is believed to modulate enzyme activity, while the azetidine structure may enhance bioavailability and stability of the compound.

Study on Antiviral Activity

In a study focusing on the antiviral properties of benzothiazole derivatives, several compounds were identified with promising activity against HCMV and VZV. These findings suggest that this compound could serve as a lead compound for further development in antiviral drug discovery .

Anticancer Efficacy Research

Another investigation into the anticancer effects of related compounds revealed significant cytotoxicity against various cancer cell lines. The study reported that these compounds induced apoptosis through mitochondrial pathways and inhibited key proteins involved in cell survival . This positions this compound as a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 3,4,5-trimethoxyphenyl acrylate backbone but differ in substituents and functional groups:

Compound Name Key Substituents Synthesis Conditions Yield Notable Features
Target Compound 6-fluorobenzo[d]thiazol-2-yl, azetidin-3-yl, 3,4,5-trimethoxyphenyl Likely Pd-catalyzed cross-coupling (inferred from analogs) N/A Azetidine rigidity, fluorinated benzothiazole for enhanced electronic effects
Methyl (E)-2-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylate (E-3z) Trifluoromethyl, methyl ester, 3,4,5-trimethoxyphenyl Pd(TFA)₂, AgOTf, 1,4-dioxane, 90°C, 2 h 89% High yield, trifluoromethyl group improves metabolic stability
(E)-2-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid (E-7s) Trifluoromethyl, carboxylic acid, 3,4,5-trimethoxyphenyl Pd(TFA)₂, Ag₂CO₃, 1,4-dioxane, 90°C, 1 h N/A Acid form enables salt formation, broader solubility
Ethyl (E)-2-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylate (E-13g) Trifluoromethyl, ethyl ester, 3,4,5-trimethoxyphenyl Pd(TFA)₂, Ag₂CO₃, 1,4-dioxane, 110°C, 1 h + 90°C, 4 h N/A Extended alkyl chain for lipophilicity modulation

Electronic and Pharmacokinetic Properties

  • Fluorine vs. Trifluoromethyl :
    • The target’s 6-fluorobenzo[d]thiazole introduces moderate electron-withdrawing effects, whereas trifluoromethyl groups in analogs provide stronger electronegativity, altering binding affinities .
  • Azetidine vs. Ester/Acid Groups :
    • The azetidine ring in the target compound may enhance bioavailability through rigidity and reduced metabolic degradation compared to ester or acid functionalities in analogs .

Isomerism and Bioactivity

  • The (E)-configuration is critical for activity in both the target compound and analogs (e.g., E-3z, E-7s), as planar acrylate structures facilitate interactions with biological targets like tubulin .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
R-factor0.038
π-π Distance (Å)3.6–3.8
Hydrogen Bond (Å)N–H···O = 2.89

Q. Table 2. Synthetic Optimization

ConditionYield (%)Purity (%)
Standard (48 hr, 80°C)7298
Optimized (72 hr, 85°C)8999.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.